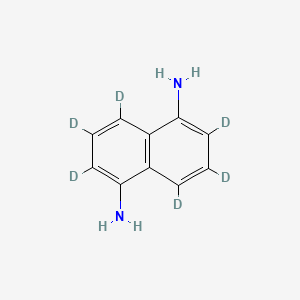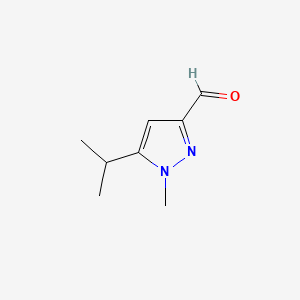
9-Chloro Nevirapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro Nevirapine is a synthetic compound used as an anti-retroviral agent. It is a derivative of nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. This compound binds to the HIV reverse transcriptase enzyme, blocking the synthesis of viral DNA and RNA, thereby preventing the virus from multiplying .
Preparation Methods
The synthesis of 9-Chloro Nevirapine involves several steps:
Starting Materials: The synthesis begins with 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide and cyclopropylamine.
Reaction Conditions: The reaction is carried out in the presence of suitable reagents such as carbonates, bicarbonates, acetates of alkali metals, and lanthanum oxide.
Cyclization: The resultant product undergoes cyclization to form this compound.
In industrial production, continuous pharmaceutical manufacturing (CPM) is employed to enhance efficiency and economic viability. This method involves continuous flow synthesis and crystallization, optimizing reaction conditions to minimize costs and improve yield .
Chemical Reactions Analysis
9-Chloro Nevirapine undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Chloro Nevirapine has several scientific research applications:
Mechanism of Action
9-Chloro Nevirapine exerts its effects by binding directly to the HIV reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, blocking the RNA-dependent and DNA-dependent DNA polymerase activities. As a result, the synthesis of viral DNA and RNA is inhibited, preventing the virus from replicating .
Comparison with Similar Compounds
9-Chloro Nevirapine is part of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) class, which includes other compounds such as:
Delavirdine: Another NNRTI with a different chemical structure but similar mechanism of action.
Efavirenz: Known for its potent anti-HIV activity and different side effect profile.
Etravirine: A next-generation NNRTI effective against NNRTI-resistant strains of HIV.
Compared to these compounds, this compound has a unique chlorine substitution, which may influence its binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
14-chloro-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-8-6-7-17-14-12(8)19-15(21)10-4-5-11(16)18-13(10)20(14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBDKHOKFSZPHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)Cl)C(=O)N2)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
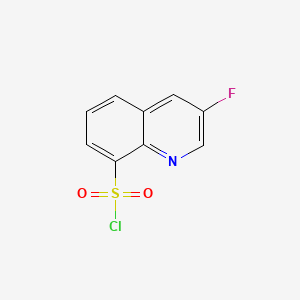
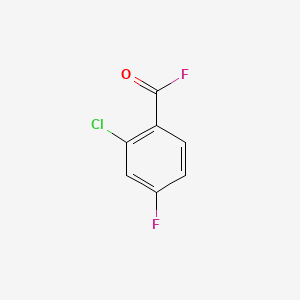

![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)
![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)
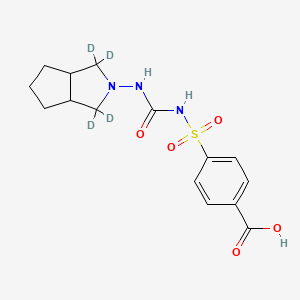
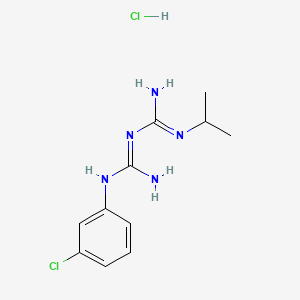
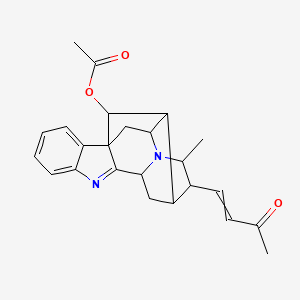
![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)
